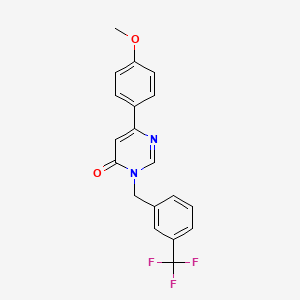

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-10-18(25)24(12-23-17)11-13-3-2-4-15(9-13)19(20,21)22/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMEEPJKOHHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides and suitable nucleophiles.

Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Synthetic Routes

The synthesis of pyrimidin-4(3H)-one derivatives typically involves cyclocondensation or transition-metal-catalyzed cross-coupling reactions. For the target compound, key steps include:

Core Pyrimidinone Formation

A CuI-catalyzed tandem Ullmann-type C–N bond formation and intramolecular amidation is widely employed to construct the pyrimidinone scaffold . For example:

-

Substrate : 2-Halopyridine derivatives react with (Z)-3-amino-3-arylacrylates under CuI catalysis (20 mol%) in DMF at 130°C.

-

Yield : 70–89% for analogous compounds with methoxy and trifluoromethyl substituents .

Functionalization at N3 and C6

The N3 benzylation and C6 aryl substitution are achieved via:

-

Alkylation : Reaction of pyrimidin-4(3H)-one with 3-(trifluoromethyl)benzyl bromide in acetone under reflux with K₂CO₃ .

-

Chan-Lam Coupling : Copper-mediated coupling of 4-methoxyphenylboronic acid to the pyrimidinone core in DMSO at 90°C .

O-Alkylation

The pyrimidinone’s lactam oxygen undergoes chemoselective alkylation with alkyl halides or triflates:

| Reaction Conditions | Yield | Reference |

|---|---|---|

| K₂CO₃, acetone, reflux, 30 min | 70–98% |

For example, treatment with 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine selectively yields O-alkylated products without competing N-alkylation .

Nucleophilic Aromatic Substitution

Electrophilic halogenation at C2 or C4 enables further functionalization:

-

Chlorination : POCl₃ in DMF substitutes the hydroxyl group with Cl, enabling subsequent Suzuki-Miyaura coupling .

-

Amination : NH₃/MeOH introduces amino groups at C2, useful for generating bioactive analogs .

Oxidation and Reduction

-

Sulfide Oxidation : The methylthio group at C2 is oxidized to sulfone using mCPBA, enhancing electrophilicity for nucleophilic attack .

-

Reductive Amination : The trifluoromethyl benzyl sidechain can be modified via Pd/C-catalyzed hydrogenation .

Biological Activity-Driven Modifications

Structural analogs of the target compound exhibit pharmacological relevance, guiding its derivatization:

Anticancer Activity

-

Analog : 5-(Trifluoromethyl)pyrimidin-4(3H)-ones show cytotoxic effects against A549 and HeLa cell lines (IC₅₀: 2–10 μM) .

-

Modification : Introducing a 4-methoxyphenyl group enhances metabolic stability .

Antihyperglycemic Activity

-

Lead Compound : WAY-123783 (a pyrazolone analog) reduces plasma glucose by 16–30% at 2 mg/kg in diabetic models .

-

Structural Insight : The trifluoromethyl group improves bioavailability by reducing oxidative metabolism .

Comparative Reactivity

| Reaction Type | Conditions | Key Product | Yield |

|---|---|---|---|

| O-Alkylation | K₂CO₃, acetone, reflux | 3-(3-(Trifluoromethyl)benzyl)-6-(4-methoxyphenyl) | 86–98% |

| Chan-Lam Coupling | CuBr, DMSO, 90°C | 6-(4-Methoxyphenyl)pyrimidin-4(3H)-one | 73% |

| Reductive Amination | Pd/C, H₂, EtOH | N3-Benzyl derivatives | 65–85% |

Stability and Degradation

Scientific Research Applications

The compound 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific research applications, synthesizing available data from diverse sources.

Structure and Composition

- Molecular Formula : C19H17F3N2O2

- Molecular Weight : 368.35 g/mol

- IUPAC Name : 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

The compound features a pyrimidine core substituted with both a methoxyphenyl group and a trifluoromethylbenzyl group, which contribute to its distinct chemical properties and biological activities.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine-based compounds possess IC50 values in the micromolar range, indicating their potential as therapeutic agents against tumors such as HepG2 liver cancer cells .

Antimicrobial Properties

The presence of the methoxy and trifluoromethyl groups enhances the lipophilicity and bioactivity of the compound, making it a candidate for antimicrobial studies. Preliminary investigations suggest that similar compounds can inhibit bacterial growth, thus warranting further exploration into their use as antimicrobial agents .

Enzyme Inhibition

Pyrimidine derivatives are known to act as enzyme inhibitors in several biochemical pathways. The specific structure of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one may allow it to interact with target enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

Drug Development

Given its structural characteristics, this compound may serve as a lead for the development of new pharmaceuticals targeting specific diseases. The trifluoromethyl group is particularly noteworthy for enhancing metabolic stability and bioavailability, making it an attractive modification in drug design .

Table: Summary of Research Findings on Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the methoxyphenyl group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

a) 3-(4-Trifluoromethylbenzyl)Pyrimidin-4(3H)-One (Compound 6)

- Substituents : Position 3 has a 4-trifluoromethylbenzyl group; position 6 is unsubstituted.

- Synthesis: Prepared via nano-iron catalyzed reaction in DMSO, yielding 60% .

- Key Differences: The 4-trifluoromethyl substituent (vs.

b) 7-Phenyl-3-(3-(Trifluoromethyl)benzyl)Thieno[3,2-d]Pyrimidin-4(3H)-One

- Substituents: A thieno[3,2-d]pyrimidinone core replaces the pyrimidinone ring, with a 7-phenyl group and 3-(trifluoromethyl)benzyl at position 3.

- Properties: The thieno-fused ring increases molecular rigidity and may enhance binding to hydrophobic pockets. Purity: 98% (CAS: 1105224-80-3) .

c) 3-(4-Methoxybenzyl)-2-Phenyl-6-(4-(Trifluoromethyl)Phenyl)Pyrimidin-4(3H)-One (1.4s)

- Substituents : Position 2 has a phenyl group; position 3: 4-methoxybenzyl ; position 6: 4-(trifluoromethyl)phenyl .

- Implications : The additional phenyl group at position 2 may sterically hinder interactions compared to the target compound .

d) 3-(3-Amino-1H-Pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One

- Substituents: Position 3: 3-amino-pyrazole; position 6: trifluoromethyl.

- Applications: Reported as a kinase inhibitor (MW: 245.17; CAS: 1823184-32-2), highlighting the pharmacological relevance of trifluoromethylated pyrimidinones .

Biological Activity

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxyphenyl group and a trifluoromethylbenzyl moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C20H17F3N2O

- Molecular Weight : 426.34 g/mol

- CAS Number : 1150560-59-0

Research indicates that compounds similar to 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one may exert their biological effects through interactions with cellular targets such as tubulin. The binding of these compounds to the colchicine site on tubulin disrupts microtubule dynamics, leading to antiproliferative effects in cancer cells .

Anticancer Activity

The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar pyrimidine derivatives, indicating significant cytotoxicity against tumor cells . In particular:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- IC50 Values : Some derivatives exhibit IC50 values as low as 1.7 nM, highlighting their potency against resistant cell lines .

Cytotoxicity Studies

Cytotoxicity assays conducted on peripheral blood lymphocytes (PBL) revealed that while these compounds are effective against proliferating cancer cells, they exhibit lower toxicity towards normal cells. For example, the GI50 for compound 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one was found to be significantly higher compared to its effect on lymphoblastic cell lines, suggesting a degree of selectivity for cancerous over normal cells .

Structure-Activity Relationship (SAR)

The presence of the methoxy group and trifluoromethyl substituents appears critical in enhancing the biological activity of pyrimidine derivatives. SAR studies indicate that modifications at these positions can lead to variations in potency and selectivity, emphasizing the importance of these functional groups in drug design .

Case Studies and Research Findings

Q & A

Basic: What synthetic methodologies are established for synthesizing the pyrimidin-4(3H)-one core in this compound?

Answer:

The pyrimidin-4(3H)-one core is typically constructed via:

- Condensation reactions between β-keto esters and amidines or thioureas under basic conditions.

- Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with arylboronic acids) to introduce substituents like 4-methoxyphenyl .

- Cyclization strategies using tert-butoxide in polar aprotic solvents (e.g., DMF) for intramolecular ring closure .

Key Purification Methods:

- Flash chromatography (e.g., ethyl acetate/acetone gradients) .

- Preparative HPLC for isolating enantiomers or resolving complex mixtures .

Example Protocol (from analogous compounds):

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| C–H Functionalization | Pd catalyst, 4-methoxyphenylboronic acid, AcOEt/Acetone | 66% | |

| Cyclization | KOtBu, DMF, 80°C | N/A |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Confirms substituent positions and regioisomeric purity. The 3-benzyl group’s trifluoromethyl signal appears as a singlet (~δ 7.5 ppm in 1H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated vs. observed) .

- HPLC-PDA/LC-MS : Quantifies purity (>95% typical) and detects hydrolytic degradation (e.g., methoxy group instability) .

- Melting Point Analysis : Sharp melting ranges (e.g., 136–137°C) indicate crystalline purity .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

- Catalyst Screening : Pd(PPh3)4 or Buchwald-Hartwig catalysts enhance cross-coupling efficiency .

- Solvent Optimization : DMF or DMSO improves solubility of aromatic intermediates .

- Reaction Monitoring : Use TLC or inline FTIR to track intermediate formation and minimize side products.

- Purification Adjustments : Replace column chromatography with recrystallization (e.g., CH2Cl2/ether) for scalability .

Reported Yields in Analogous Syntheses:

| Reaction Type | Yield Range | Reference |

|---|---|---|

| Suzuki Coupling | 66–71% | |

| Cyclization | 55–71% |

Advanced: What structural features drive M1 muscarinic receptor modulation in pyrimidin-4(3H)-one derivatives?

Answer:

Key SAR Insights:

- 3-Benzyl Group : Trifluoromethyl enhances lipophilicity and receptor affinity via hydrophobic interactions with allosteric pockets .

- 6-Aryl Substituents : Methoxy groups improve solubility without steric hindrance; electron-withdrawing groups (e.g., Cl) may reduce off-target binding .

- Hydroxycyclohexyl Moieties : Introduced at N3 improve metabolic stability (see compound 27c, 71% yield) .

Mechanistic Validation:

- Docking Studies : Trifluoromethyl group aligns with hydrophobic residues in the M1 receptor’s allosteric site .

- Mutagenesis : Mutation of Tyr106 to alanine reduces binding affinity, confirming critical π-π interactions .

Advanced: How to address contradictory bioactivity data in antimicrobial vs. neurological assays?

Answer:

Potential Confounders:

- Assay Conditions : Anti-tubercular activity (MIC assays) requires acidic pH vs. neutral pH for receptor binding .

- Compound Stability : Trifluoromethyl hydrolysis in aqueous media may generate inactive metabolites .

Resolution Strategies:

Parallel Assays : Test the compound under both acidic (pH 5.5) and physiological (pH 7.4) conditions .

Metabolite Screening : Use LC-MS to identify degradation products in long-term assays .

Orthogonal Validation : Confirm receptor binding via radioligand displacement (e.g., [3H]NMS for M1) and functional cAMP assays .

Advanced: What preclinical models are suitable for evaluating metabolic stability?

Answer:

In Vitro Models:

- Liver Microsomes : Human/rodent microsomes with NADPH cofactors assess CYP450-mediated oxidation.

- Plasma Stability : Incubate compound in plasma (37°C, 24h) and quantify via LC-MS .

Key Parameters to Monitor:

| Parameter | Method | Target Threshold |

|---|---|---|

| Half-life (t1/2) | LC-MS | >60 mins (favorable) |

| CYP Inhibition | Fluorescent probes | IC50 >10 µM (low risk) |

| Plasma Protein Binding | Equilibrium dialysis | <90% free fraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.